Sultamicillin tosylate dihydrate
Overview
Description
Sultamicillin tosylate dihydrate is a semi-synthetic antibiotic compound derived from the combination of ampicillin and sulbactam. It is used primarily for the treatment of bacterial infections, including those of the respiratory tract, urinary tract, skin, and soft tissues . The compound is known for its enhanced absorption from the gastrointestinal tract compared to its parent compounds, reducing the likelihood of gastrointestinal side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sultamicillin tosylate dihydrate is synthesized through a series of chemical reactions involving the esterification of ampicillin and sulbactam. The process typically involves the use of methanol and acetonitrile as solvents, with sodium dihydrogen phosphate and phosphoric acid used to adjust the pH . The reaction conditions are carefully controlled to ensure the formation of the desired ester bonds between the two parent compounds .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes followed by chemical synthesis. The fermentation process produces the necessary intermediates, which are then chemically modified to form the final product. The compound is typically isolated and purified using techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Sultamicillin tosylate dihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions are essential for its activation and subsequent antibacterial activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, acetonitrile, sodium dihydrogen phosphate, and phosphoric acid . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and efficacy of the compound.
Major Products Formed: The major products formed from the reactions of this compound include its active metabolites, ampicillin and sulbactam. These metabolites are responsible for the compound’s antibacterial activity by inhibiting bacterial cell wall synthesis .
Scientific Research Applications
Sultamicillin tosylate dihydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying esterification and hydrolysis reactions. In biology and medicine, it is extensively researched for its antibacterial properties and its effectiveness in treating various infections . Industrially, it is used in the production of pharmaceutical formulations for oral and intravenous administration .
Mechanism of Action
The mechanism of action of sultamicillin tosylate dihydrate involves the inhibition of bacterial cell wall synthesis. The compound is a mutual prodrug that releases ampicillin and sulbactam upon hydrolysis. Ampicillin inhibits the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. Sulbactam, on the other hand, inhibits beta-lactamase enzymes produced by resistant bacteria, thereby extending the spectrum of ampicillin’s antibacterial activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to sultamicillin tosylate dihydrate include other beta-lactam antibiotics such as ampicillin, sulbactam, and their combinations. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and spectrum of activity .
Uniqueness: this compound is unique due to its enhanced absorption and reduced gastrointestinal side effects compared to its parent compounds. The inclusion of sulbactam extends the antibacterial spectrum of ampicillin, making it effective against beta-lactamase-producing bacteria .
Properties
IUPAC Name |
[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9S2.C7H8O3S.2H2O/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10;;/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10);2*1H2/t14-,15-,16-,17+,18+,21-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVDAMRBJYZXRW-ZAKZIJIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O14S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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